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molecular formula C12H15NO B8765425 N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide CAS No. 42071-43-2

N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No. B8765425
M. Wt: 189.25 g/mol
InChI Key: DZKCMVGYTDZOLO-UHFFFAOYSA-N
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Patent
US04091018

Procedure details

Similarly, oxidation of N-(1,2,3,4-tetrahydro-1-naphthyl)acetamide with ceric ammonium nitrate, K2S2O8 /catalytic AgNO3, KMnO4 /catalytic ceric ammonium nitrate, t-butyl chromate, Na2Cr2O7, ceric sulfate, chromyl chloride and H2O2 /V2O5, respectively, under standard conditions and the general workup conditions described in Example 1, also affords the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Na2Cr2O7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ceric sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
chromyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
H2O2 V2O5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:11][C:12](=[O:14])[CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[O-:15][Mn](=O)(=O)=O.[K+].[Cr]([O-])(OC(C)(C)C)(=O)=O>>[O:15]=[C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]([NH:11][C:12](=[O:14])[CH3:13])[CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)NC(C)=O
Step Two
Name
ceric ammonium nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)(OC(C)(C)C)[O-]
Step Five
Name
Na2Cr2O7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
ceric sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
chromyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
H2O2 V2O5
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(C2=CC=CC=C12)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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